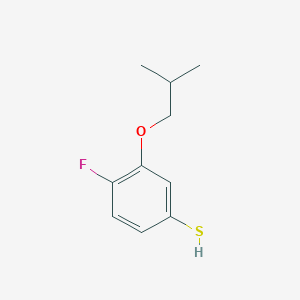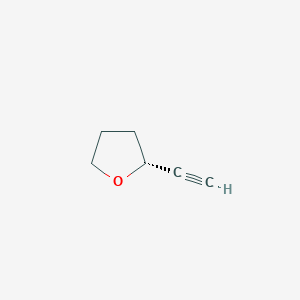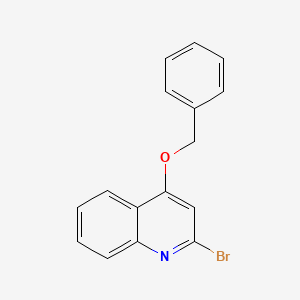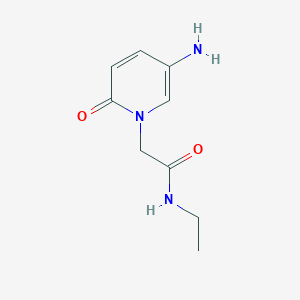
4-Fluoro-3-isobutoxybenzenethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-3-isobutoxybenzenethiol is an organic compound with the molecular formula C10H13FOS It is a derivative of benzenethiol, where the benzene ring is substituted with a fluorine atom at the 4-position and an isobutoxy group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-isobutoxybenzenethiol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution (S_NAr) reaction. In this method, a fluorinated benzene derivative is reacted with an isobutoxy group under basic conditions to introduce the isobutoxy substituent. The thiol group can then be introduced through a subsequent reaction with a thiolating agent.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and specific reaction conditions to facilitate the substitution reactions and minimize side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-3-isobutoxybenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions to form the corresponding thiol or sulfide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are used to facilitate substitution reactions.
Major Products
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiol and sulfide derivatives.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-3-isobutoxybenzenethiol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Fluoro-3-isobutoxybenzenethiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The fluorine atom can influence the compound’s reactivity and stability, enhancing its interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluorobenzenethiol: Lacks the isobutoxy group, making it less bulky and potentially less reactive.
3-Isobutoxybenzenethiol: Lacks the fluorine atom, which may result in different chemical properties and reactivity.
4-Fluoro-3-methoxybenzenethiol: Similar structure but with a methoxy group instead of an isobutoxy group, leading to different steric and electronic effects.
Uniqueness
4-Fluoro-3-isobutoxybenzenethiol is unique due to the combination of the fluorine atom and the isobutoxy group, which imparts distinct chemical properties and reactivity
Eigenschaften
Molekularformel |
C10H13FOS |
|---|---|
Molekulargewicht |
200.27 g/mol |
IUPAC-Name |
4-fluoro-3-(2-methylpropoxy)benzenethiol |
InChI |
InChI=1S/C10H13FOS/c1-7(2)6-12-10-5-8(13)3-4-9(10)11/h3-5,7,13H,6H2,1-2H3 |
InChI-Schlüssel |
ZATYNCCXLHAGKN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC1=C(C=CC(=C1)S)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(5-Bromofuran-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13082619.png)


![1-Chloro-4-{[(2-iodocyclopentyl)oxy]methyl}benzene](/img/structure/B13082630.png)









